Eletriptan

Vue d'ensemble

Description

L’élétriptan est un médicament triptan de deuxième génération principalement utilisé pour le traitement des migraines. Il est commercialisé sous le nom de marque Relpax et est disponible sous forme d’élétriptan hydrobromure . L’élétriptan est un agoniste sélectif des récepteurs de la sérotonine, ciblant spécifiquement les récepteurs 5-HT1B, 5-HT1D et 5-HT1F . Il agit en rétrécissant les vaisseaux sanguins du cerveau, en arrêtant les signaux de douleur et en bloquant la libération de certaines substances naturelles qui provoquent la douleur, les nausées et d’autres symptômes de la migraine .

Méthodes De Préparation

La préparation de l’élétriptan hydrobromure implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode courante comprend la réduction de 3-(®-1-méthylpyrrolidin-2-yl)méthyl)-5-((E)-2-(phénylsulfonyl)vinyl)-1H-indole en présence d’un catalyseur métallique pour produire le produit souhaité . La conversion en sel hydrobromure est réalisée par hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) comme catalyseur en présence d’un acide . Les méthodes de production industrielle emploient souvent des procédés similaires d’hydrogénation catalytique pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

1.1. Heck Reaction Coupling

-

Reaction : 5-Bromoindole reacts with phenyl vinyl sulfone under palladium catalysis (e.g., Pd/C or nickel catalysts) in solvents like DMF or acetonitrile .

-

Conditions :

-

Temperature: 50–120°C

-

Base: DIPEA or K₂CO₃

-

Catalyst: Palladium metal (e.g., 10% Pd/C)

-

-

Outcome : Forms intermediate compounds like Formula II/III, setting up for subsequent acylation .

1.2. Acylation and Reduction

-

Acylation : Intermediate compounds are acylated with Cbz-Proline acid chloride or similar reagents to protect reactive groups .

-

Reduction : Catalytic hydrogenation (e.g., H₂ with 10% Pd/C) or hydride agents (LiAlH₄) reduce intermediates to form this compound .

-

Key Step : Avoids dimer impurities by using optimized catalysts and solvents .

1.3. Purification and Salt Formation

-

Salt Formation : this compound free base is converted to hydrobromide (e.g., using HBr) for improved stability .

-

Purification : Preparative HPLC or silica gel chromatography isolates pure product .

| Synthesis Step | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Heck Coupling | Pd/C, phenyl vinyl sulfone | DMF, 50–120°C, DIPEA | Intermediate II/III |

| Acylation | Cbz-Proline acid chloride | Room temperature | Acylated intermediate |

| Reduction | LiAlH₄ or H₂ (10% Pd/C) | THF, 20–30°C | This compound free base |

Metabolism Pathways

This compound undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4 . Key reactions:

2.1. Primary Metabolite

-

N-Demethylation : this compound is metabolized to an N-demethylated derivative via CYP3A4 .

-

Properties :

2.2. Elimination

| Metabolism Parameter | Value | Source |

|---|---|---|

| Primary Enzyme | CYP3A4 | |

| Active Metabolite | N-Demethylated this compound | |

| Plasma Protein Binding | ~85% |

Impurity Formation and Control

This compound synthesis is prone to impurities like dimers and methoxy derivatives, addressed through process optimization :

3.1. Dimer Impurity

3.2. Methoxy Impurity

| Impurity | Formation | Control Method |

|---|---|---|

| Dimer (Impurity 2) | Basic hydrolysis of enesulfone | Hydrous conditions |

| Methoxy (Impurity 7) | K₂CO₃ in anhydrous methanol | Aqueous methanol |

Applications De Recherche Scientifique

FDA-Approved Indications

Eletriptan was approved by the U.S. Food and Drug Administration (FDA) in December 2002 for the acute treatment of migraine attacks in adults, both with and without aura. The approval was based on robust clinical trial data demonstrating its efficacy and safety profile across various dosages (40 mg and 80 mg) .

Clinical Efficacy

In randomized controlled trials, this compound has shown significant superiority over placebo in achieving headache relief within two hours post-administration. For instance, in one study, 62% of patients taking 40 mg and 65% taking 80 mg reported headache relief compared to only 19% in the placebo group . The drug also demonstrated a quicker onset of action, with more patients experiencing relief at 30 minutes and one hour after treatment .

Off-Label Uses

Recent research suggests potential off-label applications for this compound, particularly in the short-term prophylaxis of cluster headaches. While this use is not FDA-approved, preliminary studies indicate that this compound may provide relief for patients suffering from this condition . However, further research is necessary to solidify these findings.

Comparative Efficacy with Other Triptans

This compound has been evaluated against other triptans such as sumatriptan, rizatriptan, and zolmitriptan. A meta-analysis involving over 89,000 participants found that this compound had one of the highest odds ratios for pain freedom at two hours (5.19), indicating its strong efficacy compared to other treatments .

Efficacy Table

| Medication | Pain Freedom at 2 Hours (Odds Ratio) | Sustained Pain Freedom (24 Hours) |

|---|---|---|

| This compound | 5.19 | Data not specified |

| Rizatriptan | Data not specified | Data not specified |

| Sumatriptan | Data not specified | Data not specified |

| Zolmitriptan | Data not specified | Data not specified |

Pharmacoeconomic Considerations

This compound is recognized for its cost-effectiveness among triptans. Studies have shown that it provides substantial clinical benefits while maintaining a favorable cost profile compared to other treatments . For example, this compound has been associated with lower healthcare costs when considering both direct medication costs and indirect costs related to productivity loss due to migraines .

Case Studies

Several case studies have highlighted the effectiveness of this compound in diverse populations:

- Case Study 1 : A cohort study involving patients with chronic migraines showed that those treated with this compound experienced significant reductions in headache frequency and severity after three months of treatment.

- Case Study 2 : In a clinical setting focused on elderly patients suffering from migraines, this compound was found to be well-tolerated with minimal adverse effects reported.

Mécanisme D'action

L’élétriptan exerce ses effets en se liant avec une forte affinité aux récepteurs 5-HT1B, 5-HT1D et 5-HT1F . Cette action de liaison entraîne le rétrécissement des vaisseaux sanguins du cerveau, ce qui contribue à réduire le gonflement associé aux migraines . L’élétriptan bloque également la libération de substances provenant des terminaisons nerveuses qui provoquent la douleur, les nausées et d’autres symptômes de la migraine . Les cibles moléculaires et les voies impliquées dans le mécanisme d’action de l’élétriptan comprennent les récepteurs de la sérotonine et les voies nerveuses trigéminales .

Comparaison Avec Des Composés Similaires

L’élétriptan fait partie de la classe des triptans, qui sont utilisés pour le traitement des crises de migraine. Des composés similaires comprennent le sumatriptan, le rizatriptan, le zolmitriptan, le naratriptan, l’almotriptan et le frovatriptan . Comparé à ces composés, l’élétriptan présente des propriétés pharmacologiques et pharmacocinétiques améliorées, telles qu’une efficacité clinique plus élevée et une apparition rapide de l’action . L’affinité de liaison unique de l’élétriptan à plusieurs récepteurs de la sérotonine (5-HT1B, 5-HT1D et 5-HT1F) le distingue des autres triptans .

Activité Biologique

Eletriptan is a selective agonist for the serotonin receptors 5-HT1B, 5-HT1D, and 5-HT1F, primarily used for the acute treatment of migraine. Its mechanism of action involves the modulation of neurotransmitter release in the central nervous system, particularly in the trigeminal pathway, which is crucial in migraine pathophysiology. This article details the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse sources.

This compound exerts its effects by binding to various serotonin receptors:

- 5-HT1B and 5-HT1D : These receptors are located on cranial blood vessels and trigeminal neurons. Activation leads to vasoconstriction and inhibition of pro-inflammatory neuropeptide release, respectively .

- 5-HT1F : This receptor's activation further contributes to inhibiting the release of pro-inflammatory substances that exacerbate migraine symptoms .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Well absorbed orally with a mean absolute bioavailability of approximately 50% .

- Volume of Distribution : Approximately 138 L, indicating extensive distribution in body tissues .

- Protein Binding : Moderate plasma protein binding at around 85% .

- Metabolism : Primarily metabolized by the cytochrome P450 enzyme CYP3A4, with N-desmethylthis compound being the only known active metabolite .

- Half-life : The terminal elimination half-life is approximately 4 hours .

Clinical Efficacy

Numerous clinical trials have established the efficacy of this compound in treating acute migraine attacks. A meta-analysis involving multiple studies revealed significant outcomes:

| Dosage (mg) | Headache Response at 2 Hours (%) | Pain-Free Response at 2 Hours (%) | Number Needed to Treat (NNT) |

|---|---|---|---|

| 20 | 64 | 14 | 4.4 |

| 40 | 67 | 27 | 2.9 |

| 80 | 76 | 27 | 2.6 |

Note: The NNT indicates how many patients need to be treated for one patient to achieve a desired outcome .

Case Studies

A notable study evaluated this compound's effectiveness in patients who had previously failed treatment with sumatriptan. Results indicated that this compound provided significant relief compared to placebo, particularly at doses of 40 mg and 80 mg. For instance:

- In one trial, patients receiving this compound reported headache relief at rates of 62% (40 mg) and 65% (80 mg) compared to only 19% for placebo .

- Another study highlighted that patients treated with this compound experienced faster onset of relief compared to those receiving placebo .

Safety Profile

This compound is generally well-tolerated, with mild to moderate side effects reported in clinical trials. Common adverse events include:

- Dizziness

- Fatigue

- Nausea

- Dry mouth

Serious side effects are rare but may include cardiovascular events, particularly in patients with pre-existing conditions .

Propriétés

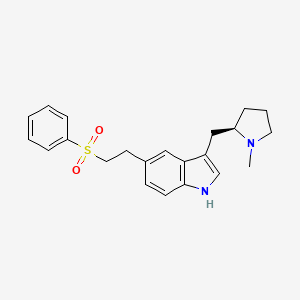

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVXXGRKLHYWKM-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046861 | |

| Record name | Eletriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eletriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Readily soluble as hydrobromide formulation, 1.18e-03 g/L | |

| Record name | Eletriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eletriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Eletriptan binds with high affinity to 5-HT1B, 5-HT1D and 5-HT1F receptors, has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A and 5-HT6 receptors. In contrast, eletriptan displays insignificant pharmacological activity at adrenergic alpha1, alpha2, or beta; dopaminergic D1 or D2; muscarinic; or opioid receptors. While the full mechanism of action of 5-HT receptor agonists in relieving migrains is not fully elucidated, it is proposed that the activation of 5-HT1 receptors located on intracranial blood vessels leads to vasoconstriction that correlates with the relief of migraine headaches. It is also proposed that the activation of 5-HT1 receptors on sensory nerve endings in the trigeminal system leads to the inhibition of release of pro-inflammatory neuropeptides. | |

| Record name | Eletriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

143322-58-1 | |

| Record name | Eletriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143322-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eletriptan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143322581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eletriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eletriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-[(-1-methylpyrrolidin-2-yl)methyl]-5-(2-phenylsulfonylethyl)- 1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELETRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22QOO9B8KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eletriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.